molecular formula C11H20N2 B15051700 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine]

8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine]

Cat. No.: B15051700
M. Wt: 180.29 g/mol
InChI Key: OTPXRUGXGWDPSC-UHFFFAOYSA-N
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Description

8-Azaspiro[bicyclo[3.2.1]octane-3,4’-piperidine] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[3.2.1]octane core fused with a piperidine ring, making it a significant molecule in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,4’-piperidine] typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane] with primary aliphatic amines, leading to the formation of amino alcohols. These intermediates are then converted into N-chloroacetyl derivatives, which undergo cyclization to form the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the spirocyclic structure.

Chemical Reactions Analysis

Types of Reactions

8-Azaspiro[bicyclo[3.2.1]octane-3,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom of the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

8-Azaspiro[bicyclo[3.2.1]octane-3,4’-piperidine] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Azaspiro[bicyclo[3.2.1]octane-3,4’-piperidine] involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Azaspiro[bicyclo[3.2.1]octane-3,4’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

spiro[8-azabicyclo[3.2.1]octane-3,4'-piperidine]

InChI

InChI=1S/C11H20N2/c1-2-10-8-11(7-9(1)13-10)3-5-12-6-4-11/h9-10,12-13H,1-8H2

InChI Key

OTPXRUGXGWDPSC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3(CCNCC3)CC1N2

Origin of Product

United States

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